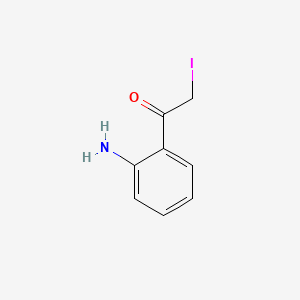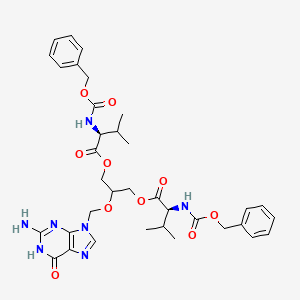![molecular formula C17H20ClN3O2S B13444468 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate is a complex organic compound that features a piperidine ring, a thiazole ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-1,3-thiazole-2-amine with 2-(piperidin-2-yl)ethanol in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired carbamate linkage. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C and the reaction time ranging from 12 to 24 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution: The chloro group on the thiazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO₂ atmosphere, mild conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or thiols, basic conditions, room temperature.
Major Products
Oxidation: Formation of lactam derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-piperidin-2-ylethyl)pyridine: Similar structure but lacks the thiazole ring.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Contains a pyridine ring instead of a thiazole ring.
2-(Piperidin-4-yloxy)nicotinamide: Contains a nicotinamide group instead of a carbamate group.
Uniqueness
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate is unique due to the presence of both a piperidine ring and a thiazole ring, which confer specific chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H20ClN3O2S |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H20ClN3O2S/c18-15-11-24-16(21-15)13-6-1-2-7-14(13)20-17(22)23-10-8-12-5-3-4-9-19-12/h1-2,6-7,11-12,19H,3-5,8-10H2,(H,20,22) |
Clé InChI |
YHQSHGPYYNXGGA-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CCOC(=O)NC2=CC=CC=C2C3=NC(=CS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
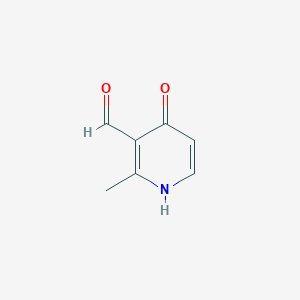
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
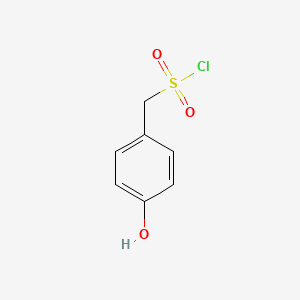
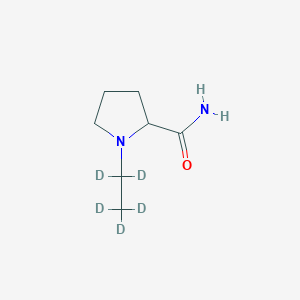
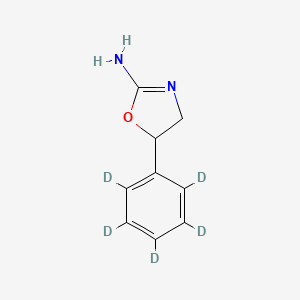
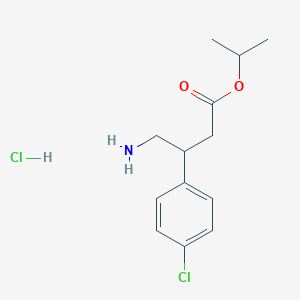
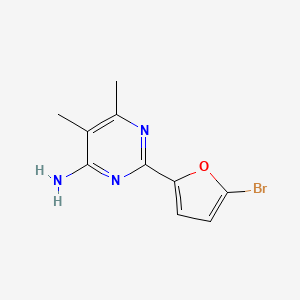
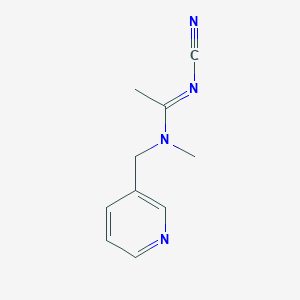
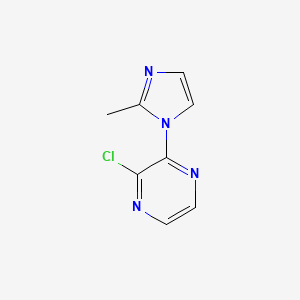
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)

